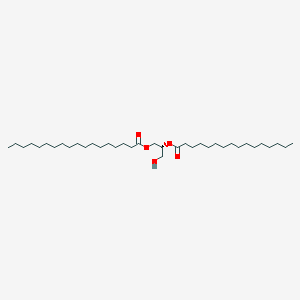
3-Steraoyl-2-palmitoyl-SN-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Steraoyl-2-palmitoyl-SN-glycerol is a complex lipid molecule that belongs to the class of triacylglycerols. It is composed of a glycerol backbone esterified with stearic acid at the first position and palmitic acid at the second position. This compound is significant in various biological and industrial processes due to its unique structural properties and functional roles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Steraoyl-2-palmitoyl-SN-glycerol typically involves the esterification of glycerol with stearic acid and palmitic acid. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and controlled pH levels to ensure efficient esterification.
Industrial Production Methods
In industrial settings, the production of this compound is achieved through large-scale esterification processes. These processes utilize high-pressure reactors and continuous flow systems to maximize yield and efficiency. The use of immobilized enzymes as catalysts is also common in industrial production to enhance reaction rates and product purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Steraoyl-2-palmitoyl-SN-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form simpler glycerides and fatty acids.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of catalysts such as pyridine or triethylamine.
Major Products Formed
Oxidation: Produces peroxides, aldehydes, and ketones.
Reduction: Yields simpler glycerides and free fatty acids.
Substitution: Results in modified glycerides with different fatty acid chains.
Aplicaciones Científicas De Investigación
3-Steraoyl-2-palmitoyl-SN-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Plays a role in membrane structure and function studies, as well as in the investigation of lipid metabolism.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Mecanismo De Acción
The mechanism by which 3-Steraoyl-2-palmitoyl-SN-glycerol exerts its effects involves its interaction with lipid membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. The compound also serves as a substrate for lipases, which hydrolyze it into free fatty acids and glycerol, influencing various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-oleoyl-SN-glycero-3-phosphocholine: A phospholipid with similar structural properties but different fatty acid composition.
1-Palmitoyl-2-stearoyl-SN-glycero-3-phosphocholine: Another phospholipid with palmitic and stearic acids but attached to a phosphocholine head group.
Uniqueness
3-Steraoyl-2-palmitoyl-SN-glycerol is unique due to its specific combination of stearic and palmitic acids, which confer distinct physical and chemical properties. Its ability to form stable emulsions and its role in lipid metabolism make it particularly valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C37H72O5 |
|---|---|
Peso molecular |
597.0 g/mol |
Nombre IUPAC |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m1/s1 |
Clave InChI |
VYQDALBEQRZDPL-PGUFJCEWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



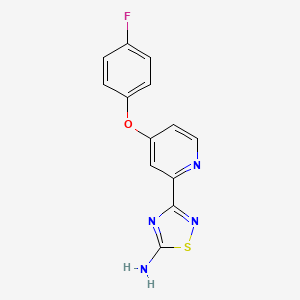


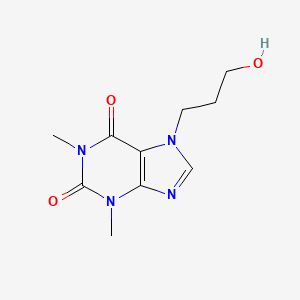

![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
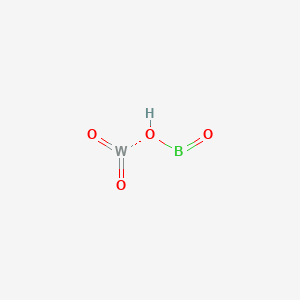
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
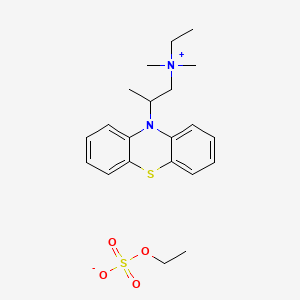
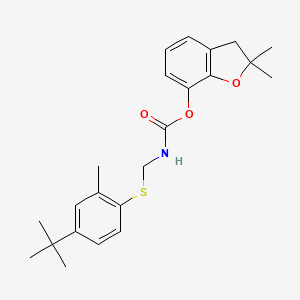
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

